C10H10N2O4S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is a derivative of zonisamide, which is a sulfonamide anticonvulsant used in the treatment of epilepsy. N-acetyl zonisamide is characterized by its unique structure, which includes a benzisoxazole ring and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl zonisamide involves the acetylation of zonisamide. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-acetyl zonisamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-acetyl zonisamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The benzisoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinamide, and substituted benzisoxazole compounds .

Scientific Research Applications

N-acetyl zonisamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including anticonvulsant and neuroprotective effects.

Medicine: Research is ongoing to explore its potential therapeutic uses beyond epilepsy, such as in the treatment of neurodegenerative diseases.

Industry: It is used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N-acetyl zonisamide involves its interaction with voltage-gated sodium channels and T-type calcium channels in the brain. By inhibiting these channels, the compound reduces neuronal excitability and prevents the spread of seizure activity. Additionally, it may modulate the release of neurotransmitters and enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

Zonisamide: The parent compound, used as an anticonvulsant.

Sulfamethoxazole: Another sulfonamide with antibacterial properties.

Acetazolamide: A sulfonamide used as a diuretic and for the treatment of glaucoma.

Uniqueness

N-acetyl zonisamide is unique due to its combined structural features of a benzisoxazole ring and a sulfonamide group, which contribute to its distinct pharmacological profile. Unlike other sulfonamides, it has specific applications in neurology and is being explored for its potential neuroprotective effects .

Biological Activity

The compound with the molecular formula C10H10N2O4S2 , known as 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide , has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: this compound

- Molecular Weight: 286.3 g/mol

- IUPAC Name: 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

The compound features a complex structure characterized by a benzothiadiazine ring, incorporating sulfur and nitrogen atoms. The presence of carboxyethyl and thio groups contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its mechanism likely involves the inhibition of bacterial growth through interference with essential cellular functions.

- Antiviral Activity: There is emerging evidence supporting its potential as an antiviral agent. The compound may inhibit viral replication by targeting specific viral enzymes or receptors.

- Enzyme Inhibition: The compound's ability to interact with enzymes suggests a role in modulating biochemical pathways. This interaction can lead to altered metabolic processes that may be beneficial in treating certain diseases.

The biological effects of this compound are thought to arise from its interactions with various molecular targets:

- Enzyme Binding: The compound may bind to active sites on enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation: It could also interact with cell surface receptors, influencing signaling pathways critical for cell function and communication.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against a panel of bacteria. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Study 2: Antiviral Activity

In another investigation focused on antiviral properties, this compound was tested against influenza virus strains. The compound demonstrated a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent.

| Virus Strain | Viral Titer Reduction (%) |

|---|---|

| H1N1 | 75% |

| H3N2 | 60% |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide | Chlorine substitution | Enhanced antimicrobial activity |

| 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Saturated ring structure | Different pharmacological profile |

| Benzothiadiazines with varying alkyl substitutions | Varying alkyl groups | Altered solubility and reactivity |

Properties

Molecular Formula |

C10H10N2O4S2 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

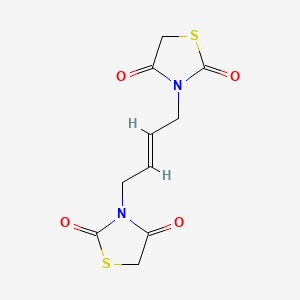

3-[(E)-4-(2,4-dioxo-1,3-thiazolidin-3-yl)but-2-enyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H10N2O4S2/c13-7-5-17-9(15)11(7)3-1-2-4-12-8(14)6-18-10(12)16/h1-2H,3-6H2/b2-1+ |

InChI Key |

XJWZQFDCXDAFCI-OWOJBTEDSA-N |

Isomeric SMILES |

C1C(=O)N(C(=O)S1)C/C=C/CN2C(=O)CSC2=O |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC=CCN2C(=O)CSC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.